molecular formula C10H14N2O B2654519 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one CAS No. 1779952-59-8

1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one

Cat. No. B2654519
CAS RN: 1779952-59-8
M. Wt: 178.235
InChI Key: CKPLVCDKTDWSML-UHFFFAOYSA-N
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Description

1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one, also known as CBME, is a chemical compound with potential applications in various fields of scientific research. It is a pyrazole derivative that has gained attention due to its unique properties and potential therapeutic applications.

Scientific Research Applications

Structural Characterization and Analysis

Compounds analogous to 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one have been synthesized and characterized, revealing insights into their molecular structures through techniques like X-ray diffraction and Hirshfeld surface analysis. For example, Delgado et al. (2020) synthesized a pyrazoline compound and performed a comprehensive structural analysis, demonstrating the importance of weak intermolecular interactions in crystal packing (Delgado et al., 2020).

Antimicrobial Activity

Research on pyrazole derivatives has shown significant antimicrobial activity against various microorganisms. Desai et al. (2017) synthesized and evaluated a series of compounds for their antimicrobial efficacy, highlighting the potential of these derivatives in developing new antimicrobial agents (Desai et al., 2017).

Cytotoxicity and Anticancer Properties

Pyrazole derivatives have also been explored for their potential anticancer properties. Karakurt et al. (2021) synthesized a series of oxime ester derivatives with pyrazole rings, determining their cytotoxic effects on various cell lines. Their findings indicate selective toxicity towards neuroblastoma cells, suggesting the therapeutic potential of these compounds in cancer treatment (Karakurt et al., 2021).

Synthesis of Heterocycles

The versatility of pyrazole derivatives in synthesizing heterocyclic compounds has been demonstrated. Reddy and Jeong (2013) developed a green, efficient approach to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing the role of pyrazole derivatives in organic and medicinal chemistry (Reddy & Jeong, 2013).

properties

IUPAC Name

1-[2-(cyclobutylmethyl)pyrazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)10-5-6-11-12(10)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPLVCDKTDWSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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